![molecular formula C22H29Cl2NO B1426377 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220030-92-1](/img/structure/B1426377.png)
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
The compound “2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with a specific molecular structure . It’s often used in laboratory research and development processes.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI code for this compound is1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis of Piperidine Derivatives
This compound serves as a precursor in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry. Piperidine structures are found in numerous pharmaceuticals due to their affinity to biological targets. The chloro and ether groups in this compound provide reactive sites for further chemical modifications .
Development of Histamine Antagonists
The structural features of this compound suggest its potential use in the development of histamine H4 receptor antagonists. These antagonists are explored for their therapeutic roles in treating allergic conditions and inflammatory diseases .
Organometallic Reactions
Given its benzylic position, this compound could be involved in organometallic reactions, such as Suzuki or Stille cross-coupling, which are pivotal in creating complex organic molecules for pharmaceuticals and materials science .
Nucleophilic Substitution Reactions
The compound’s structure indicates that it could undergo nucleophilic substitution reactions (SN1 or SN2), which are fundamental in organic synthesis for introducing various functional groups into molecules .
Antimicrobial Research
Compounds with similar structures have shown antimicrobial potential. Thus, this compound could be investigated for its efficacy against various bacterial and fungal pathogens .
Analytical Chemistry Applications
The compound’s unique structure makes it suitable for use as a standard or reference material in analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of similar compounds .
Chemical Education and Research
Due to its reactivity and structural complexity, this compound can be used in academic settings for teaching advanced organic synthesis techniques and reaction mechanisms .
Material Science
The ether and chloro groups present in the compound offer points of reactivity that could be exploited in the synthesis of new materials, such as polymers or coatings with specific properties .
Safety and Hazards
properties
IUPAC Name |
4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUHZRMTBYRLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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